molecular formula C10H16N2O3 B2472184 Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate CAS No. 2580228-82-4

Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Cat. No.: B2472184
CAS No.: 2580228-82-4
M. Wt: 212.249
InChI Key: ALIIDKGFEFARRS-UHFFFAOYSA-N
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Description

Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H16N2O3 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Properties

IUPAC Name

tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7-8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIIDKGFEFARRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 2-azetidinecarboxylate with cyanohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 2-azetidinecarboxylate
  • Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Comparison: Compared to similar compounds, it offers a broader range of chemical transformations and can be used in more diverse synthetic pathways .

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